molecular formula C22H15Cl2N3O2S B4800050 3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA

3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA

Cat. No.: B4800050
M. Wt: 456.3 g/mol
InChI Key: RQQSENIZMQDLFO-UHFFFAOYSA-N
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Description

3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the benzoxazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the thiourea moiety, converting it to corresponding amines. Reducing agents such as lithium aluminum hydride are commonly used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives

    Reduction: Amines

    Substitution: Substituted benzoxazole derivatives

Scientific Research Applications

3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea has been studied for various scientific research applications:

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

  • Biology: : The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines.

  • Medicine: : Due to its biological activities, the compound is being explored for potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may target enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of enzymes essential for the survival of pathogens or cancer cells.

  • Pathways Involved: : The compound can interfere with signaling pathways that regulate cell growth, proliferation, and apoptosis. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea can be compared with other benzoxazole derivatives and thiourea compounds:

  • Benzoxazole Derivatives: : Similar compounds include 2-aryl benzoxazole derivatives, which also exhibit diverse biological activities. the presence of chlorine substituents and the thiourea moiety in the target compound may enhance its potency and selectivity.

  • Thiourea Compounds: : Other thiourea derivatives, such as N-phenylthiourea, share similar chemical properties but may differ in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological studies, medicinal applications, and industrial processes. Further research is needed to fully explore its capabilities and develop new applications.

Properties

IUPAC Name

3-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-16(21-25-18-11-15(24)8-9-19(18)29-21)6-3-7-17(12)26-22(30)27-20(28)13-4-2-5-14(23)10-13/h2-11H,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQSENIZMQDLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
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3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA

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